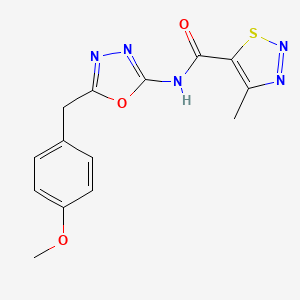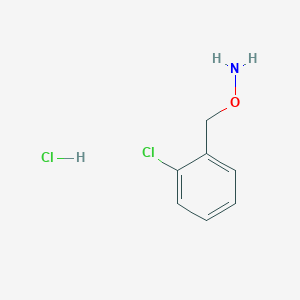![molecular formula C23H27N3O3S2 B2723250 2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone CAS No. 1030769-88-0](/img/structure/B2723250.png)
2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- A study by Karale et al. (2011) describes a convenient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore. These compounds were synthesized by condensing 2-aminothiophenol with chalcones in toluene using trifluoroacetic acid as a catalyst. This method presents a pathway for creating benzothiazepine derivatives with potential pharmacological activities (Karale et al., 2011).
- Research by Darweesh et al. (2016) demonstrated an efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This study underscores the versatility of sulfonyl-substituted derivatives in constructing novel pyrazolo[1,5-a]pyrimidine and other heterocyclic compounds, highlighting the chemical diversity accessible through modifications of the benzothiazepine core (Darweesh et al., 2016).
- Cowan et al. (2013) outlined the enzymatic- and iridium-catalyzed asymmetric synthesis of a benzothiazepinylphosphonate compound. This synthesis combines enzymatic resolution and transition metal catalysis, illustrating the compound's potential as a bile acid transporter inhibitor (Cowan et al., 2013).
Potential Bioactive Applications
- A novel series of 3,4-dihydro-1H-benzo[e][1,2,4]triazepin-5(2H)-one derivatives were synthesized and evaluated for their antipsychotic activity, as reported by Ibrahim et al. (2013). This research indicates that benzothiazepine derivatives could have applications in developing new antipsychotic drugs with fewer side effects (Ibrahim et al., 2013).
- Sasikala et al. (2016) studied the corrosion inhibition properties of benzothiazepine derivatives on mild steel in an acid medium. This investigation shows the potential industrial application of these compounds in protecting metals against corrosion, highlighting their versatility beyond pharmacological uses (Sasikala et al., 2016).
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c27-23(19-25-12-6-17-30-22-10-5-4-9-21(22)25)24-13-15-26(16-14-24)31(28,29)18-11-20-7-2-1-3-8-20/h1-5,7-11,18H,6,12-17,19H2/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCDTMLNFNXQED-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)CC(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C2SC1)CC(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-2-(2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)

![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2723169.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2723170.png)





![N-allyl-2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2723183.png)


![4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2723188.png)
